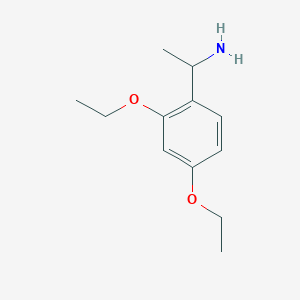
1H-Indole, 7-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 7-(2-methoxyphenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a 2-methoxyphenyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Indole, 7-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the process may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1H-Indole, 7-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1H-Indole, 7-(2-methoxyphenyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions due to its ability to bind to various receptors.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 7-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer actions .
Comparaison Avec Des Composés Similaires
1H-Indole, 7-(2-methoxyphenyl)- can be compared with other indole derivatives like 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole. While these compounds share a similar core structure, their functional groups and substitution patterns lead to different biological activities and chemical properties . The unique 2-methoxyphenyl group in 1H-Indole, 7-(2-methoxyphenyl)- provides distinct advantages in terms of binding affinity and specificity to certain biological targets .
Conclusion
1H-Indole, 7-(2-methoxyphenyl)- is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
599198-20-6 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
7-(2-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C15H13NO/c1-17-14-8-3-2-6-12(14)13-7-4-5-11-9-10-16-15(11)13/h2-10,16H,1H3 |
Clé InChI |
PYHVXVKMZIJIPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC=CC3=C2NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)
![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)


![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)

![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)

![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)

![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
